molecular formula C11H8BrN B1272043 5-Bromo-2-phénylpyridine CAS No. 27012-25-5

5-Bromo-2-phénylpyridine

Numéro de catalogue: B1272043
Numéro CAS: 27012-25-5
Poids moléculaire: 234.09 g/mol
Clé InChI: PRNGIODVYLTUKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-phenylpyridine is an organic compound with the molecular formula C11H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a phenyl group is attached to the 2nd position of the pyridine ring. This compound is commonly used in coordination chemistry and has applications in various fields including organic light-emitting diodes (OLEDs) due to its phosphorescent properties .

Mécanisme D'action

Target of Action

5-Bromo-2-phenylpyridine is primarily used as a ligand in coordination chemistry . It interacts with iridium(III) chloride to form tris-heteroleptic Iridium(III) . This complex finds application as phosphorescent (triplet) emitters in organic light-emitting diodes (OLEDs) .

Mode of Action

The compound’s interaction with its targets involves the formation of a complex with iridium(III) chloride . This results in a tris-heteroleptic Iridium(III) complex that can emit phosphorescence

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-phenylpyridine are primarily related to its role in the formation of the tris-heteroleptic Iridium(III) complex . This complex is used in OLEDs due to its self-emitting nature, fast response, wide viewing angle, and low power consumption . The downstream effects of these pathways are largely related to the performance and efficiency of the OLEDs.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.42 (iLOGP), 3.77 (XLOGP3), 3.51 (WLOGP), 2.82 (MLOGP), and 3.7 (SILICOS-IT), with a consensus Log Po/w of 3.24 . Its water solubility is moderately soluble .

Result of Action

The primary result of the action of 5-Bromo-2-phenylpyridine is the formation of a tris-heteroleptic Iridium(III) complex . This complex is a phosphorescent emitter used in OLEDs . The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of this complex and its subsequent application in OLEDs.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-phenylpyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the compound’s action in OLEDs can be affected by factors such as temperature, humidity, and the presence of other chemicals.

Analyse Biochimique

Biochemical Properties

5-Bromo-2-phenylpyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular responses . This interaction inhibits the kinase’s activity, thereby modulating the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . The compound’s ability to inhibit p38α mitogen-activated protein kinase makes it a potential candidate for therapeutic strategies targeting inflammatory and neurodegenerative diseases.

Cellular Effects

5-Bromo-2-phenylpyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by 5-Bromo-2-phenylpyridine leads to a decrease in the production of pro-inflammatory cytokines, which can affect cellular responses to inflammation . Additionally, this compound may impact gene expression by altering the activity of transcription factors regulated by p38α mitogen-activated protein kinase.

Molecular Mechanism

The molecular mechanism of 5-Bromo-2-phenylpyridine involves its binding to the active site of p38α mitogen-activated protein kinase, where it competes with adenosine triphosphate for binding . This competitive inhibition prevents the phosphorylation of downstream targets, thereby inhibiting the kinase’s activity. The compound’s bromine and phenyl groups contribute to its binding affinity and specificity for the kinase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-phenylpyridine have been observed to change over time. The compound is relatively stable under inert gas conditions and at room temperature . Its stability may decrease over extended periods or under conditions that promote degradation. Long-term studies have shown that the inhibitory effects of 5-Bromo-2-phenylpyridine on p38α mitogen-activated protein kinase can persist, leading to sustained modulation of cellular functions .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-phenylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-Bromo-2-phenylpyridine is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound undergoes metabolic processes that may involve oxidation, reduction, and conjugation reactions . These metabolic pathways can affect the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, 5-Bromo-2-phenylpyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of 5-Bromo-2-phenylpyridine can affect its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-Bromo-2-phenylpyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, which may include the cytoplasm, nucleus, or other organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromo-2-phenylpyridine can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, 2,5-dibromopyridine reacts with phenylboronic acid in the presence of a palladium catalyst, such as palladium diacetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of methanol and acetonitrile at 50°C under an inert atmosphere for 24 hours .

Industrial Production Methods

Industrial production of 5-Bromo-2-phenylpyridine often involves similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the product is achieved through techniques like column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the major product is 2-phenyl-5-bromopyridine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-Bromo-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes with desirable photophysical characteristics .

Propriétés

IUPAC Name

5-bromo-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNGIODVYLTUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376520
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27012-25-5
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromopyridine (1.00 g) in toluene (10 mL) and ethanol (5 mL) was added phenylboronic acid (515 mg), sodium carbonate (1.34 g) and tetrakis (triphenylphosphine)palladium(0) (24 mg) and the reaction mixture was heated at reflux for 16 h. After cooling to room temperature, the reaction was quenched with water (30 mL) and extracted into ethylacetate (2×30 mL). The organic layers were washed with brine (40 mL), dried (MgSO4), reduced in vacuo and purified on silica to give 5-bromo-2-phenyl-pyridine as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,5-Dibromopyridine (0.948 g, 4 mmol), phenylboronic acid (0.488 g, 4 mmol) and tetrakis(triphenylphosphine)palladium (0.116 g, 0.1 mmol) were dissolved in anhydrous tetrahydrofuran (6 mL) and a solution of sodium carbonate (0.848 g, 8 mmol) in water (6 mL) was added. The mixture was put under nitrogen and stirred at 75° C. for 16 h. The mixture was concentrated in vacuo. The residue was dissolved in water (10 mL) and extracted with dichloromethane (3×5 mL). The combined organic extracts were dried with anhydrous sodium sulphate. Column chromatography of the residue (silica gel Fluka 60, hexanes/dichloromethane 1:1) afforded 3-bromo-6-phenylpyridine as a white crystalline product.
Quantity
0.948 g
Type
reactant
Reaction Step One
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
catalyst
Reaction Step One
Quantity
0.848 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

30 g (0.127 mol) of 2,5-dibromopyridine in suspension in 100 ml of toluene, 15.4 g (0.127 mol) of phenylboronic acid, 4.4 g (0.0038 mol) of tetrakis(triphenylphosphine)palladium, 90 ml of a 2M aqueous solution of sodium carbonate and 4 ml of ethanol are introduced in succession into a 500 ml three-necked flask, and the mixture is heated at 90° C. for 22 h.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

10 g (42.2 mmol) of 2,5-dibromopyridine, 5.2 g (42.2 mmol) of phenylboronic acid and 30 ml of benzene are placed in a 250 ml three-necked round-bottomed flask, 1.5 g (1.3 mmol) of tetrakis(triphenylphosphine)palladium, 30 ml of benzene and 30 ml of aqueous 2 M sodium carbonate solution and 1.4 ml of ethanol are added and the mixture is refluxed for 17 h.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-phenylpyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-phenylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-phenylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-phenylpyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.